2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of a bromine atom on the pyrazole ring and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine typically involves the bromination of a precursor compound. One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic solvent system consisting of water and dichloromethane . This method efficiently introduces the bromine atom into the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The pyrazole and pyridine rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.
Scientific Research Applications
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: This compound has a similar structure but with a chlorine atom on the pyridine ring.
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: These compounds have a similar pyrazole ring but different substituents.
Uniqueness
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-(3-bromopyrazol-1-yl)-4-methylpyridine |
InChI |
InChI=1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3 |
InChI Key |
PCMGYKLRUSGZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.